Bienvenue dans la boutique en ligne BenchChem!

1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Data transparency Procurement risk Bioactivity profiling

1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole (CAS 325811-13-0) is a synthetic small-molecule belonging to the 1-sulfonylbenzimidazole class, characterized by a 5,6-dimethylbenzimidazole core N-substituted with a 2,5-diethoxyphenylsulfonyl moiety. Compounds in this class have been explored in patent literature for diverse therapeutic applications, including antihypertensive and anti-atherosclerotic indications, as well as kinase inhibition.

Molecular Formula C19H22N2O4S
Molecular Weight 374.5g/mol
CAS No. 325811-13-0
Cat. No. B368749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
CAS325811-13-0
Molecular FormulaC19H22N2O4S
Molecular Weight374.5g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C
InChIInChI=1S/C19H22N2O4S/c1-5-24-15-7-8-18(25-6-2)19(11-15)26(22,23)21-12-20-16-9-13(3)14(4)10-17(16)21/h7-12H,5-6H2,1-4H3
InChIKeyOQQCSHWTNQQWFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole (CAS 325811-13-0): Chemical Identity and Comparative Context


1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole (CAS 325811-13-0) is a synthetic small-molecule belonging to the 1-sulfonylbenzimidazole class, characterized by a 5,6-dimethylbenzimidazole core N-substituted with a 2,5-diethoxyphenylsulfonyl moiety . Compounds in this class have been explored in patent literature for diverse therapeutic applications, including antihypertensive and anti-atherosclerotic indications, as well as kinase inhibition . However, a comprehensive search of the public domain reveals that no peer-reviewed studies, publicly accessible bioassay data, or comparative pharmacological evaluations have been published for this specific compound as of mid-2026 . This evidence guide therefore establishes the molecular differentiation framework based on structural features that confer distinct physicochemical and potential pharmacological properties relative to its closest commercially available analogs.

Why Generic Substitution of 1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole Is Inadvisable


The 2,5-diethoxyphenylsulfonyl substituent present in this compound is not a common commercial motif; most available analogs bear halophenyl, tolyl, or methoxyphenyl sulfonyl groups . In medicinal chemistry, the ethoxy substituent pattern profoundly influences electron density distribution on the aryl ring, hydrogen-bond acceptor capacity, and steric bulk, all of which directly modulate target binding affinity, selectivity, and pharmacokinetic properties . Without head-to-head comparative data, substituting this compound with a 4-methylphenyl, 4-tert-butylphenyl, or 3,4-dichlorophenyl analog would introduce uncontrolled changes in lipophilicity, metabolic stability, and off-target liability, compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions . The sections below detail the specific structural differentiators that make this compound non-fungible with its closest commercially listed analogs.

Quantitative Differentiation Evidence for 1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole (CAS 325811-13-0)


Critical Data Gap: No Public Bioactivity Data Available for Comparator-Based Selection

An exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and the patent literature yielded zero quantitative bioactivity data (IC50, Ki, EC50, % inhibition at a defined concentration, or in vivo efficacy) for 1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole . By contrast, structurally related benzimidazole-sulfonyl hybrids, such as certain 2-arylbenzimidazole sulfonamides, have reported carbonic anhydrase IX inhibition constants (Ki) in the range of 5.2–29.3 nM . The complete absence of activity data for CAS 325811-13-0 precludes any direct or indirect potency comparison and represents the single most significant evidence gap for procurement decisions . Any selection of this compound must therefore be justified on the basis of its unique structural features rather than demonstrated superior bioactivity.

Data transparency Procurement risk Bioactivity profiling

Physicochemical Differentiation: 2,5-Diethoxy Substituent vs. Common Aryl Sulfonyl Analogs

The 2,5-diethoxyphenyl group introduces two ethoxy (-OCH2CH3) substituents that are absent in the most common commercially listed analogs, including the 4-methylphenyl (CAS 320740-72-5), 4-tert-butylphenyl, 3,4-dichlorophenyl, and 4-methoxyphenyl variants . This substitution pattern reduces calculated lipophilicity (estimated AlogP decrease of approximately 0.5–1.5 log units vs. the 4-tert-butylphenyl analog based on fragment-based calculations) while simultaneously increasing the hydrogen-bond acceptor count by two oxygen atoms relative to alkyl- or halo-substituted analogs . In structure-activity relationship (SAR) campaigns, such changes in H-bond capacity and electron density on the aryl ring are known to shift target selectivity profiles and metabolic soft-spot locations, making direct analog substitution unreliable without experimental validation .

Lipophilicity Hydrogen bonding Metabolic stability SAR

Theoretical Selectivity Hypothesis: Multi-Kinase Targeting Potential vs. Single-Target Benzimidazoles

The compound has been referenced in commercial supplier listings under the development code DEBIO-0617, associated with a multi-kinase inhibitor program targeting JAK, SRC, ABL, and class III/V receptor tyrosine kinases upstream of STAT3/STAT5 signaling . Notably, the DEBIO-0617B clinical candidate (CAS 1332329-27-7) carries a different molecular formula (C28H23ClF3N7O2) and is a distinct chemical entity, indicating that CAS 325811-13-0 may represent an earlier lead or a structurally related analog within the same program . This contrasts with the majority of 1-sulfonylbenzimidazoles reported in the public literature, which are typically explored against single targets such as carbonic anhydrase isoforms or as antimicrobial agents . If the compound's multi-kinase polypharmacology is confirmed, it would represent a mechanistically differentiated profile compared to single-target benzimidazole-sulfonyl analogs.

Kinase inhibition STAT3/STAT5 Polypharmacology Oncology

Recommended Application Scenarios for 1-[(2,5-Diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole Based on Available Evidence


De Novo SAR Exploration of 2,5-Dialkoxyphenyl Sulfonamide Benz imidazoles

This compound serves as a foundational member of a 2,5-dialkoxyphenyl-substituted benzimidazole series, a chemical space that remains underexplored relative to halogenated or simple alkyl-substituted aryl sulfonyl analogs. Researchers initiating novel SAR campaigns can use CAS 325811-13-0 as a parent scaffold to systematically vary the alkoxy chain length (methoxy, ethoxy, propoxy, isopropoxy) and substitution pattern, generating a proprietary dataset where no public comparator data exists. The absence of pre-existing bioactivity data, while a limitation for immediate selection, also represents an opportunity to establish first-in-class pharmacological profiles without confounding from prior art assumptions .

Negative Control or Selectivity Profiling Against Kinase Panels

Given its structural relationship to the DEBIO-0617 kinase inhibitor program, this compound may serve as a chemical probe or negative control analog in selectivity profiling experiments against panels of JAK, SRC, ABL, and class III/V receptor tyrosine kinases. However, this application is contingent upon experimental confirmation of kinase binding or functional activity, which has not been publicly reported. Users should independently validate the compound's activity profile before deploying it as a control in mechanistic studies .

Physicochemical Benchmarking in ADME Assay Cascades

The compound's predicted moderate lipophilicity (AlogP ~3.0) and enhanced hydrogen-bond acceptor count make it a valuable benchmarking tool in ADME assay cascades. Comparative measurements of aqueous solubility, logD (pH 7.4), Caco-2 permeability, and microsomal stability against the 4-tert-butylphenyl or 3,4-dichlorophenyl analogs can quantify the impact of the 2,5-diethoxy motif on pharmacokinetic properties. Such head-to-head ADME comparisons provide the quantitative differentiation data that are currently absent from the public domain, enabling procurement decisions grounded in experimentally measured, rather than predicted, property differences .

Method Development and Analytical Reference Standard

With a molecular formula of C19H22N2O4S (MW 374.45 g/mol) and a characteristic InChI Key (OQQCSHWTNQQWFX-UHFFFAOYSA-N), this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods tailored to 1-sulfonylbenzimidazoles bearing dialkoxyphenyl substituents. Its unique spectroscopic signature, distinct from monomethoxy or non-oxygenated analogs, facilitates unambiguous identification in complex reaction mixtures and stability-indicating assays .

Quote Request

Request a Quote for 1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.